5-carbamoyl-1H-indole-2-carboxylic acid
Overview
Description
5-Carbamoyl-1H-indole-2-carboxylic acid , also known by synonyms such as 2-Carboxyindole and 2-Indolylformic acid , is a heterocyclic compound with the empirical formula C9H7NO2 . It is a derivative of indole, characterized by a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom. The compound exhibits interesting biological properties and has been studied for its potential applications .
Synthesis Analysis
The synthesis of 5-carbamoyl-1H-indole-2-carboxylic acid involves various methods. One common approach is the reaction of indole-2-carboxylic acid with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides . The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored modifications to improve the yield and selectivity of this synthetic route .
Molecular Structure Analysis
The molecular structure of 5-carbamoyl-1H-indole-2-carboxylic acid consists of an indole ring system fused with a carboxylic acid group and a carbamoyl substituent. The nitrogen atom in the carbamoyl group is sp^2 hybridized, contributing to the overall planarity of the molecule. The presence of the carboxylic acid moiety allows for potential hydrogen bonding interactions with other molecules .
Scientific Research Applications
Applications in Antibacterial and Antifungal Treatments
Research has indicated that derivatives of indole-2-carboxylic acid, such as those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, demonstrate significant antibacterial and moderate antifungal activities. These compounds were tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and others, showing promising results as potential leads for developing new antimicrobial agents (Raju et al., 2015).
Applications in Molecular Synthesis
Indole derivatives, such as indole-5-carboxylic acid, have been used to synthesize complex molecules. For instance, they have been involved in reactions with thiols, leading to the formation of compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions also yielded other products, demonstrating the versatility of indole derivatives in synthesizing biologically active molecules (Mutulis et al., 2008).
Applications in Anti-inflammatory and Analgesic Treatments
Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds synthesized from indole-2-carboxylic acid exhibited good anti-inflammatory and analgesic properties, suggesting their potential use in developing new medications for treating pain and inflammation (Sondhi et al., 2007).
Applications in Electronic Devices
Derivatives of indole-2-carboxylic acid have been used in the construction of Schottky diodes. Indole, indole-5-carboxylic acid, and other related compounds have been polymerized and used for creating Schottky barriers with various metals, contributing to the development of electronic devices with improved performance (Abthagir & Saraswathi, 2004).
properties
IUPAC Name |
5-carbamoyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)5-1-2-7-6(3-5)4-8(12-7)10(14)15/h1-4,12H,(H2,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCDXNVYKCMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611930 | |
Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-carbamoyl-1H-indole-2-carboxylic acid | |
CAS RN |
796870-67-2 | |
Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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